molecular formula C10H6O3 B091034 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione CAS No. 15448-58-5

1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione

Cat. No.: B091034
CAS No.: 15448-58-5
M. Wt: 174.15 g/mol
InChI Key: TVVRFUOKLKGUKT-UHFFFAOYSA-N
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Description

1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione is a chemical compound with the molecular formula C10H6O3. It is known for its unique structure, which includes an oxirene ring fused to a naphthoquinone moiety.

Preparation Methods

The synthesis of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione typically involves the epoxidation of naphthoquinone derivatives. One common method includes the reaction of 1,4-naphthoquinone with peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxirene ring back to a more stable structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione involves its interaction with molecular targets, such as enzymes and receptors. The oxirene ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione can be compared to other naphthoquinone derivatives, such as:

    1,4-Naphthoquinone: A simpler structure without the oxirene ring, commonly used in organic synthesis.

    2,3-Epoxytetralin-1,4-dione: Similar to this compound but with different substitution patterns.

    Vitamin K1 Epoxide: A biologically active compound with a similar epoxide structure but different functional groups.

Properties

IUPAC Name

1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVRFUOKLKGUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934994
Record name 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione
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URL https://comptox.epa.gov/dashboard/DTXSID20934994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15448-58-5
Record name 2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15448-58-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone
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Record name 15448-58-5
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Record name 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-epoxy-2,3-dihydro-1,4-naphthoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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